molecular formula C23H21N3O2S3 B11618198 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11618198
M. Wt: 467.6 g/mol
InChI Key: HSTLBLDAUSOGGM-PDGQHHTCSA-N
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Description

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-4-one moiety. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to ensure consistency and quality control.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
  • **3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21N3O2S3

Molecular Weight

467.6 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O2S3/c1-14(2)13-26-22(28)18(31-23(26)29)12-17-20(30-16-9-5-4-6-10-16)24-19-15(3)8-7-11-25(19)21(17)27/h4-12,14H,13H2,1-3H3/b18-12-

InChI Key

HSTLBLDAUSOGGM-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)SC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)SC4=CC=CC=C4

Origin of Product

United States

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